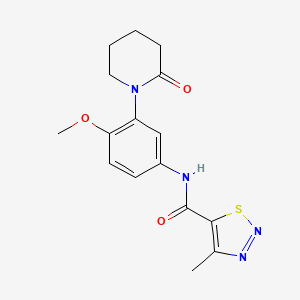

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Piperidine Derivatives

The compound contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biologische Aktivität

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antifungal, and antiviral properties. This article focuses on the biological activity of this specific thiadiazole derivative, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3S with a molecular weight of 346.4 g/mol. The compound features a methoxy group, a piperidinone moiety, and a thiadiazole ring, contributing to its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₃S |

| Molecular Weight | 346.4 g/mol |

| CAS Number | 1207022-51-2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. A notable investigation assessed the cytotoxic effects of this compound against breast cancer cell lines MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent).

Key Findings:

-

Cytotoxicity : The compound exhibited concentration-dependent cytotoxicity against both MCF-7 and MDA-MB-231 cell lines. The IC50 values were determined using the MTT assay.

- MCF-7: IC50 = 51.5 µM

- MDA-MB-231: IC50 = 82 µM

- Mechanism of Action : Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells. The mechanism was linked to the activation of caspases (caspase 3, caspase 7, and caspase 8), which are crucial for programmed cell death.

- Comparative Activity : The compound's activity was compared to standard chemotherapeutics like etoposide. Notably, it demonstrated higher anticancer efficacy than etoposide at certain concentrations.

Structure Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their substituents. Research indicates that:

- Substituent Positioning : The placement of methoxy groups on the phenyl ring enhances anticancer activity.

- Rigidity vs Flexibility : Compounds with flexible linkages showed varied activity based on the nature of substituents attached to the thiadiazole ring.

Case Studies

Several studies have explored the biological activities of related thiadiazole compounds:

- Study on Thiadiazole Derivatives : A comparative study evaluated multiple 1,3,4-thiadiazole derivatives against breast cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited significantly higher cytotoxicity (e.g., viability rates around 40% at 100 µM for MCF-7 cells) compared to those without such modifications .

- In Silico Studies : Computational analyses suggested that these compounds could interact with multiple biological targets, indicating a multitarget mode of action which may enhance their therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties:

The compound has been investigated for its potential anti-inflammatory and analgesic effects. Studies indicate that it may interact with specific enzymes and receptors involved in inflammatory pathways, suggesting a mechanism where it inhibits these targets to exert therapeutic effects.

Case Study:

In a study focusing on its analgesic properties, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide was tested in animal models. Results showed a significant reduction in pain responses compared to controls, indicating its potential as a new analgesic agent.

Biological Research

Biochemical Interactions:

The compound is used as a building block in the synthesis of more complex molecules aimed at probing biological systems. Its interactions with biological macromolecules are under investigation to understand its role in modulating biochemical pathways .

Applications in Drug Development:

this compound serves as a lead compound for developing new drugs targeting specific diseases. Its structural features allow for modifications that enhance efficacy and selectivity against various biological targets .

Industrial Applications

Material Science:

The compound is also explored for its utility in developing new materials. Its unique chemical properties make it suitable for creating functional materials that can be used in coatings or as additives in polymers.

Synthesis and Characterization

Synthetic Routes:

The synthesis of this compound typically involves several steps:

- Formation of the Oxopiperidine Ring: Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Methoxy Group: Methylation reactions using reagents like methyl iodide.

- Carboxamide Formation: Acylation of the amine group with acetic anhydride or acetyl chloride .

Eigenschaften

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-10-15(24-19-18-10)16(22)17-11-6-7-13(23-2)12(9-11)20-8-4-3-5-14(20)21/h6-7,9H,3-5,8H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXPGAOVPDLAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.